3-(2-Furyl)acrylic acid
Overview
Description
3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Mechanism of Action
Target of Action
3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism .
Mode of Action
It’s known that the compound interacts with its targets, such as mcd, leading to the inhibition of the enzyme’s activity . This interaction and the resulting changes in the enzyme’s activity can influence various biochemical processes, particularly those related to fatty acid metabolism.
Biochemical Pathways
The inhibition of MCD by this compound can affect the fatty acid metabolism pathway. MCD is responsible for the decarboxylation of malonyl-CoA to acetyl-CoA, a key step in fatty acid metabolism. By inhibiting MCD, this compound can potentially alter the balance of these metabolites and impact the overall process of fatty acid metabolism .
Result of Action
The primary result of the action of this compound is the inhibition of MCD, which can lead to alterations in fatty acid metabolism . This can have various molecular and cellular effects, depending on the specific context within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction between 5-substituted-2-furaldehydes and malonic acid. Piperidinium acetate is often used as the catalyst, providing good to excellent yields under solvent-free conditions . The reaction typically involves heating the reactants to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using heterogeneous acid catalysts such as methanesulfonic acid supported on silica (MeSO3H/SiO2). This method allows for the esterification of the compound, making it suitable for large-scale production . Additionally, the olefinic group in the compound can be selectively reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The furan ring in this compound can participate in electrophilic substitution reactions, where reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (5% Pd/C), hydrogen gas.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized furan derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(2-Furyl)acrylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(2-Furyl)acrylic acid can be compared with other similar compounds, highlighting its uniqueness:
Furan-2-acrylic acid: Similar in structure but may differ in reactivity and applications.
Furfurylideneacetic acid: Another name for this compound, emphasizing its structural features.
3-(2-Furyl)propionic acid: A related compound with a propionic acid moiety instead of an acrylic acid moiety, which may exhibit different chemical properties and applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
Record name | (E)-2-Furanacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9, 15690-24-1 | |
Record name | 2-Furanacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15690-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |
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Record name | Furylacrylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |
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Record name | Furylacrylic acid | |
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Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (E)-2-Furanacrylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-furyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-FURANACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-(2-Furyl)acrylic acid?
A1: this compound is an organic compound with a furan ring linked to an acrylic acid moiety. Its molecular formula is C₇H₆O₃ .
Q2: How is this compound synthesized?
A2: One approach to synthesize this compound is through the reaction of furfural with malonic acid . Another method involves reacting this compound with epichlorohydrin to produce 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA) .
Q3: What are the applications of this compound in material science?
A3: this compound can be used as a starting material for synthesizing various polymers and composites. For example, it can be reacted with epichlorohydrin to create 2,3-epoxypropyl 3-(2-furyl)acrylate, a monomer used in the production of glass fiber reinforced composites with good mechanical and electrical properties . It can also be converted to a diacid, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2), through a [2 + 2] photocycloaddition. CBDA-2 has potential as a building block for sustainable materials, such as polymers and cross-linked epoxies, due to its rigidity and stability .
Q4: Can this compound be used in polymerization reactions?
A4: Yes, this compound derivatives, like 2,3-epoxypropyl 3-(2-furyl)acrylate, can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tunable properties . The properties of these copolymers can be tailored by adjusting the ratio of monomers and reaction conditions.
Q5: Does this compound have biological activity?
A5: Research suggests that this compound can inhibit the transport of γ-hydroxybutyrate in mouse brain synaptosomes, a finding that could be relevant to studying neurotransmission . It acts as a competitive inhibitor of γ-hydroxybutyrate transport, indicating interaction with the substrate recognition site on the transporter protein.
Q6: Can this compound be used to synthesize other biologically active compounds?
A6: Yes, this compound serves as a precursor in the biosynthesis of stilbene methyl ethers in Escherichia coli . By incorporating a stilbene methyltransferase gene (OsPMT) into an artificial stilbene biosynthetic pathway in E. coli, researchers were able to produce stilbene methyl ethers using this compound as a starting material.
Q7: Are there any known challenges or limitations associated with using this compound in different applications?
A7: One challenge in utilizing this compound derivatives for grafting onto polymers, like hyperbranched polyethylene, is the occurrence of chain degradation and crosslinking side reactions . Researchers have explored the use of inhibitors, such as N,N-diethyl cinnamamide (DECA), to mitigate these side reactions and achieve more efficient grafting.
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